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Compound of Interest

Compound Name:
(R)-2-Chloro-4-methylpentanoic

acid

Cat. No.: B12096140

Get Quote

Nomenclature, Physicochemical Profiling, and Synthetic
Utility
Executive Summary
(R)-

-Chloroisocaproic acid (Systematic Name: (2R)-2-chloro-4-methylpentanoic acid) is a chiral
aliphatic carboxylic acid derived from D-leucine. It serves as a pivotal "chiral pool" intermediate
in drug discovery, specifically for the synthesis of depsipeptides (e.g., morpholine-2,5-diones)
and peptidomimetics (e.g., renin or MMP inhibitors). Its utility lies in its ability to undergo
nucleophilic substitution with stereochemical inversion, allowing access to specific (S)-
configured derivatives that are difficult to synthesize directly.

Nomenclature & Chemical Identity
Precise nomenclature is required to avoid stereochemical ambiguity, particularly when

distinguishing between the "D/L" (Fisher) and "R/S" (Cahn-Ingold-Prelog) systems.
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Category Identifier / Name Notes

Systematic Name (IUPAC)
(2R)-2-chloro-4-

methylpentanoic acid

Preferred for regulatory

documentation.

Common Synonyms

(R)-

-chloroisocaproic acidD-2-

chloroisocaproic acidD-

-chlorocaproic acid

"D" correlates to the (R)

configuration in this specific

halogenated series (derived

from D-Leu).

CAS Number (Racemate) 29671-29-2

Often used for bulk sourcing;

enantiopure forms require

specific synthesis or chiral

resolution.

CAS Number ((S)-Isomer) 29617-66-1

The enantiomer (derived from

L-Leu) is more commercially

common; (R) is often custom-

synthesized.

Molecular Formula

C

H

ClO

Molecular Weight 150.60 g/mol

Stereochemical Correlation
The synthesis of

-chloro acids from

-amino acids via diazotization generally proceeds with retention of configuration due to
neighboring group participation (double inversion).

D-Leucine ((R)-configuration)

(R)-2-chloro-4-methylpentanoic acid.
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L-Leucine ((S)-configuration)

(S)-2-chloro-4-methylpentanoic acid.

Physicochemical Properties
The following data points are critical for process optimization and analytical characterization.

Property Value / Description Technical Context

Physical State Colorless to pale yellow liquid
Often solidifies at low

temperatures; hygroscopic.

Boiling Point ~113–115 °C at 10 mmHg
High vacuum distillation is

recommended for purification.

Density ~1.08 g/cm³

Denser than water; facilitates

phase separation in aqueous

workups.

Solubility DCM, EtOAc, THF, MeOH

Highly soluble in organic

solvents; limited solubility in

cold water.

Optical Rotation (c=1, MeOH)

Note: Literature values vary

based on solvent and

concentration; referencing the

(S)-enantiomer (

) suggests the (R) form is

dextrorotatory (+).

Synthetic Utility & Mechanisms
The value of (R)-

-chloroisocaproic acid lies in its reactivity profile. It acts as an electrophile at the

-carbon, susceptible to S

2 attack.
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Mechanistic Pathway: The "Double Inversion" vs.
"Single Inversion"

Formation (Retention): Diazotization of D-Leucine involves an intramolecular attack by the

carboxylate oxygen to form an

-lactone intermediate (Inversion 1), which is then opened by chloride (Inversion 2), resulting
in net retention.

Utilization (Inversion): Subsequent reaction of the (R)-chloro acid with nucleophiles (e.g.,

thioacetate, amines) typically proceeds via a standard S

2 mechanism, resulting in inversion to the (S)-configuration.

D-Leucine
(R-Configuration)

Diazonium
Intermediate

NaNO2, HCl
(Diazotization)

Alpha-Lactone
(Transient)

Intramolecular
Attack (Inv #1)

(R)-Alpha-Chloroisocaproic Acid
(Retention Product)

Cl- Attack
(Inv #2) (S)-Nu-Isocaproic Acid

(Inversion Product)

Nucleophile (Nu-)
SN2 Reaction

Click to download full resolution via product page

Figure 1: Stereochemical pathway from D-Leucine to (S)-functionalized derivatives via (R)-

chloro acid intermediate.

Experimental Protocols
The following protocols are adapted from standard methodologies for

-chloro acid synthesis and usage.

Protocol A: Synthesis of (R)-2-Chloro-4-methylpentanoic
Acid
Objective: Convert D-Leucine to its

-chloro analog with retention of configuration.
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Reagents:

D-Leucine (1.0 equiv)

Sodium Nitrite (NaNO

, 1.5 equiv)

Hydrochloric Acid (5 N HCl, excess)

Procedure:

Dissolution: Dissolve D-Leucine in 5 N HCl (approx. 10 mL per gram of amino acid) in a

round-bottom flask.

Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control is

essential to prevent side reactions.

Diazotization: Add an aqueous solution of NaNO

dropwise over 1–2 hours, maintaining the internal temperature below 5°C. Vigorous gas
evolution (N

) will occur.

Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

Extraction: Extract the aqueous phase with diethyl ether (3x).

Purification: Wash combined organic layers with brine, dry over MgSO

, and concentrate in vacuo.

Distillation: Purify the crude oil via vacuum distillation (bp ~113°C @ 10 mmHg) to obtain the

pure acid.

Protocol B: Synthesis of (S)-Thio-Derivative
(Peptidomimetic Precursor)
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Objective: Displace the

-chloro group with a thiol nucleophile (inversion).

Procedure:

Preparation: Dissolve (R)-2-chloro-4-methylpentanoic acid (1.0 equiv) in DMF.

Nucleophile: Add Potassium Thioacetate (KSAc, 1.2 equiv) at 0°C.

Reaction: Stir at room temperature for 12 hours. The reaction proceeds via S

2 inversion.

Workup: Dilute with water, extract with EtOAc, and purify via column chromatography.

Result: Yields (S)-2-(acetylthio)-4-methylpentanoic acid, a key intermediate for thiol-based

inhibitors.

Quality Control & Analytics
To ensure scientific integrity, the following parameters must be verified:

Enantiomeric Excess (ee%): Determine via Chiral HPLC (e.g., Chiralpak AD-H column) or by

derivatization with a chiral amine (e.g., (S)-

-methylbenzylamine) followed by

H-NMR analysis.

NMR Verification:

H NMR (CDCl

): Look for the

-proton doublet of doublets at

ppm.
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C NMR: Carbonyl carbon at

ppm;

-carbon at

ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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